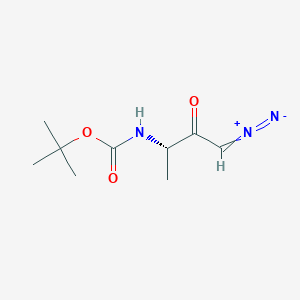

(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone

Descripción

BenchChem offers high-quality (3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-4-diazo-3-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O3/c1-6(7(13)5-11-10)12-8(14)15-9(2,3)4/h5-6H,1-4H3,(H,12,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHQCGACMYIDJE-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone, a diazo compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

- Molecular Formula : C₇H₁₄N₂O₃

- Molecular Weight : 174.20 g/mol

- CAS Number : 200572-33-4

- Density : 1.138 g/cm³ (predicted)

- Boiling Point : 414.2 °C (predicted)

These properties indicate that the compound is stable under standard conditions, which is essential for its application in biological studies.

Synthesis

The synthesis of (3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone typically involves the reaction of tert-butoxycarbonyl (Boc) protected amino acids with diazomethane. This method allows for the selective introduction of the diazo group while maintaining the integrity of other functional groups.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various diazo compounds, including (3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone. The compound has shown promising results against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 250 µg/mL |

| Escherichia coli | 500 µg/mL |

| Pseudomonas aeruginosa | 750 µg/mL |

These findings suggest that (3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone may serve as a potential lead compound for developing new antimicrobial agents.

The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is attributed to the diazo group, which can form reactive intermediates capable of interacting with cellular components.

Study on Antiviral Activity

A study published in The Journal of Organic Chemistry explored the antiviral potential of diazo compounds, including (3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone, against SARS-CoV-2. The compound exhibited an IC50 value of approximately 15 µM, indicating significant antiviral activity through the inhibition of viral proteases involved in replication processes .

In Vivo Studies

In vivo studies involving murine models have shown that administration of (3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone resulted in a notable reduction in viral load and improved survival rates compared to control groups. These results underscore its potential as a therapeutic agent in viral infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.